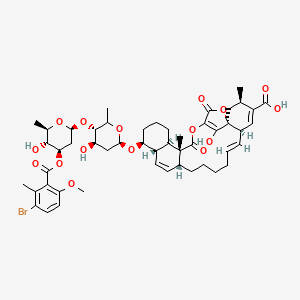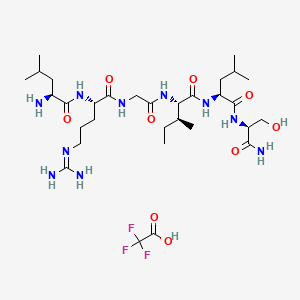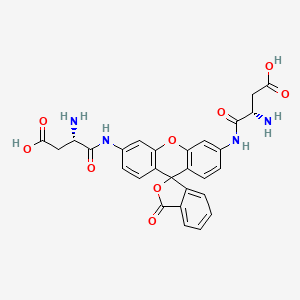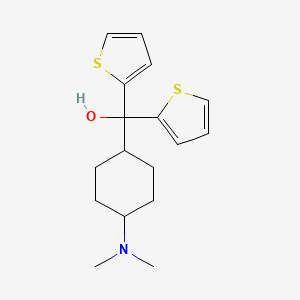![molecular formula C27H26N4O2 B10783056 3-(1h-Indol-3-Yl)-4-{1-[2-(1-Methylpyrrolidin-2-Yl)ethyl]-1h-Indol-3-Yl}-1h-Pyrrole-2,5-Dione](/img/structure/B10783056.png)
3-(1h-Indol-3-Yl)-4-{1-[2-(1-Methylpyrrolidin-2-Yl)ethyl]-1h-Indol-3-Yl}-1h-Pyrrole-2,5-Dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-INDOL-3-YL)-4-{1-[2-(1-METHYLPYRROLIDIN-2-YL)ETHYL]-1H-INDOL-3-YL}-1H-PYRROLE-2,5-DIONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological and pharmacological activities. This compound, in particular, has garnered interest due to its unique structure, which combines indole and pyrrole moieties, making it a potential candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-INDOL-3-YL)-4-{1-[2-(1-METHYLPYRROLIDIN-2-YL)ETHYL]-1H-INDOL-3-YL}-1H-PYRROLE-2,5-DIONE can be achieved through multicomponent reactions. One such method involves the reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole in an acetonitrile medium under reflux conditions with 10 mol% sulfamic acid as a catalyst. This reaction typically takes 20-30 minutes and results in the formation of the desired product with high yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and multicomponent reactions can be applied to scale up the synthesis process. The use of environmentally friendly solvents and catalysts, along with efficient purification techniques, can facilitate the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-(1H-INDOL-3-YL)-4-{1-[2-(1-METHYLPYRROLIDIN-2-YL)ETHYL]-1H-INDOL-3-YL}-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The indole and pyrrole moieties can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(1H-INDOL-3-YL)-4-{1-[2-(1-METHYLPYRROLIDIN-2-YL)ETHYL]-1H-INDOL-3-YL}-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1H-INDOL-3-YL)-4-{1-[2-(1-METHYLPYRROLIDIN-2-YL)ETHYL]-1H-INDOL-3-YL}-1H-PYRROLE-2,5-DIONE involves its interaction with various molecular targets and pathways. The indole and pyrrole moieties can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-(1H-INDOL-3-YL)-2-PHENYL-1H-BENZO[F]INDOLE-4,9-DIONE: Another indole derivative with similar biological activities.
N-(2-(1H-INDOL-3-YL)ETHYL)-2-(6-METHOXYNAPHTHALEN-2-YL)PROPANAMIDE: A compound with both indole and naphthalene moieties, known for its anti-inflammatory properties.
Uniqueness
3-(1H-INDOL-3-YL)-4-{1-[2-(1-METHYLPYRROLIDIN-2-YL)ETHYL]-1H-INDOL-3-YL}-1H-PYRROLE-2,5-DIONE is unique due to its combination of indole and pyrrole moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C27H26N4O2 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-4-[1-[2-[(2S)-1-methylpyrrolidin-2-yl]ethyl]indol-3-yl]pyrrole-2,5-dione |
InChI |
InChI=1S/C27H26N4O2/c1-30-13-6-7-17(30)12-14-31-16-21(19-9-3-5-11-23(19)31)25-24(26(32)29-27(25)33)20-15-28-22-10-4-2-8-18(20)22/h2-5,8-11,15-17,28H,6-7,12-14H2,1H3,(H,29,32,33)/t17-/m0/s1 |
InChI Key |
LBFDERUQORUFIN-KRWDZBQOSA-N |
Isomeric SMILES |
CN1CCC[C@H]1CCN2C=C(C3=CC=CC=C32)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65 |
Canonical SMILES |
CN1CCCC1CCN2C=C(C3=CC=CC=C32)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-N-[2-[[(4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-11-methylidene-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carbonyl]amino]ethyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B10782991.png)

![(3S)-3-amino-4-[[6'-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10782999.png)
![(2E,4R,5R,6E,8E)-10-[(2R,3S,6R,8S,9R)-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-3-pentyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B10783000.png)


![7-[3-(2-Aminopropanoylamino)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B10783027.png)
![6-[2-[[2-(2-Cyanopyrrolidin-1-yl)-2-oxoethyl]amino]ethylamino]pyridine-3-carbonitrile](/img/structure/B10783038.png)


![[99Mtc]-cbpao](/img/structure/B10783067.png)


